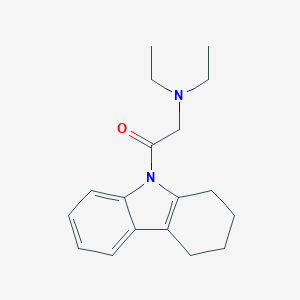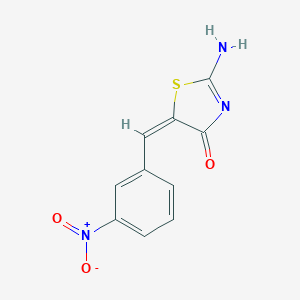![molecular formula C9H5FN4S B249936 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione (FIT) is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. FIT belongs to the family of triazinoindoles and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is not fully understood. However, it has been suggested that 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione exerts its pharmacological effects by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been found to have several biochemical and physiological effects. In cancer research, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has also been found to induce the expression of genes that are involved in apoptosis. In addition, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has also been found to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione research. One area of focus is the development of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione-based drugs for cancer treatment. Another area of focus is the investigation of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione as a potential therapeutic agent for viral and bacterial infections. Furthermore, research can be conducted to improve the solubility of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione in water, which can increase its efficacy in vivo.
Conclusion
In conclusion, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is a promising chemical compound that has potential pharmacological applications. Its unique structure and pharmacological properties make it a promising candidate for drug development. The synthesis method of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is relatively simple, and it has been extensively studied for its potential therapeutic applications. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been found to exhibit anticancer, antiviral, and antimicrobial activities. However, more research is needed to fully understand the mechanism of action of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione involves the reaction of 7-azaindole with thiourea and a fluorinating agent. The reaction takes place in the presence of a catalyst, and the final product is obtained after purification through column chromatography. The synthesis of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Formule moléculaire |
C9H5FN4S |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5FN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3,13H,(H,14,15) |
Clé InChI |
YHQCWYFHLDAZFK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
SMILES |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
SMILES canonique |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)




![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)

![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)
